molecular formula C14H8Cl3NO4S B14493980 {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride CAS No. 65118-16-3

{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride

Cat. No.: B14493980
CAS No.: 65118-16-3
M. Wt: 392.6 g/mol
InChI Key: WBUGZGZVYMRKQB-UHFFFAOYSA-N
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Description

{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride typically involves several steps. One common method starts with the preparation of 2,4-dichlorophenoxy acetic acid, which is then reacted with phosphorous pentachloride to form 2,4-dichlorophenoxy acetyl chloride . This intermediate is further reacted with 5-(2,4-dichlorophenoxy)-2-nitrophenyl sulfanyl to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.

    Oxidation and Reduction: The nitro group in the compound can be reduced to an amine, and the sulfanyl group can be oxidized to a sulfone.

    Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include phosphorous pentachloride for chlorination, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to cancer progression . The compound binds to the kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and migration.

Comparison with Similar Compounds

Similar compounds to {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity that are not present in the similar compounds listed above.

Properties

CAS No.

65118-16-3

Molecular Formula

C14H8Cl3NO4S

Molecular Weight

392.6 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanylacetyl chloride

InChI

InChI=1S/C14H8Cl3NO4S/c15-8-1-4-12(10(16)5-8)22-9-2-3-11(18(20)21)13(6-9)23-7-14(17)19/h1-6H,7H2

InChI Key

WBUGZGZVYMRKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)SCC(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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